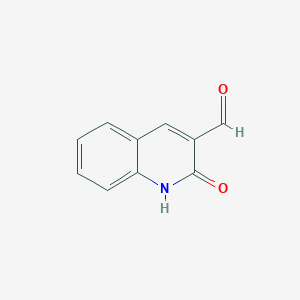

2-Hydroxyquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKEYXRRNSJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343371 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-03-0 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-hydroxyquinoline-3-carbaldehyde

An In-depth Technical Guide on 2-Hydroxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a heterocyclic aromatic aldehyde. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2] The presence of both a reactive aldehyde group and a hydroxyl group (in its enol form) or an amide group (in its keto form) makes this molecule a versatile building block for the synthesis of more complex derivatives and metal complexes.

This document provides a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, and relevant experimental protocols for this compound. It also explores its biological activities, focusing on its potential as an anticancer agent.

Physicochemical Properties

The fundamental are summarized in Table 1. The compound exists predominantly in the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (lactam) form in polar solvents.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1H-quinoline-3-carbaldehyde | [4] |

| Synonyms | 2-hydroxyquinoline-3-carboxaldehyde, 3-formyl-2-quinolone | [4][5] |

| CAS Number | 91301-03-0 | [4][6] |

| Molecular Formula | C₁₀H₇NO₂ | [4][6] |

| Molecular Weight | 173.17 g/mol | [4][7] |

| Appearance | Yellow powder (typical) | [8] |

| Melting Point | Data not consistently available | |

| Boiling Point | 434.9 °C (Predicted) | [7] |

| Flash Point | 280 °C (Predicted) | [7] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its functional groups and data from closely related analogs.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic Proton (CHO) | δ 10.0 - 10.6 ppm (singlet) |

| Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) | |

| N-H Proton | δ 11.5 - 12.5 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O, aldehyde) | δ 190 - 195 ppm |

| Carbonyl Carbon (C=O, lactam) | δ 160 - 165 ppm | |

| Aromatic Carbons | δ 115 - 145 ppm | |

| IR Spectroscopy | N-H Stretch (lactam) | 3100 - 3300 cm⁻¹ (broad) |

| C-H Stretch (aldehyde) | 2720 - 2880 cm⁻¹ (often two weak bands) | |

| C=O Stretch (aldehyde) | 1680 - 1700 cm⁻¹ (strong) | |

| C=O Stretch (lactam) | 1640 - 1670 cm⁻¹ (strong) | |

| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| UV-Vis | π → π* transitions | λmax ~270-350 nm in polar solvents |

Experimental Protocols

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from acetanilide. The first step involves the Vilsmeier-Haack reaction to form the 2-chloroquinoline-3-carbaldehyde intermediate, followed by acidic hydrolysis to yield the final product.[11][12]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction) [12]

-

To a flask cooled to 0-5 °C, add N,N-Dimethylformamide (DMF, 34.65 mmol).

-

Slowly add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise while maintaining the temperature. Stir for 5 minutes.

-

Add acetanilide (10.37 mmol) portion-wise to the mixture.

-

Heat the resulting solution to 75-80 °C for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous stirring.

-

Filter the pale yellow precipitate, wash thoroughly with water, and dry.

-

The crude 2-chloroquinoline-3-carbaldehyde can be recrystallized from ethyl acetate.

Step 2: Synthesis of this compound (Hydrolysis) [11]

-

Place the 2-chloroquinoline-3-carbaldehyde (0.01 mol) from Step 1 into a 250 mL beaker.

-

Add a solution of 4 M Hydrochloric Acid (HCl, 35 mL).

-

Subject the mixture to microwave irradiation (e.g., 120 W) for approximately 6 minutes.

-

Allow the beaker to cool to room temperature, during which a yellow solid will precipitate.

-

Pour the contents into a beaker containing 100 g of crushed ice.

-

Filter the solid, wash with water, dry, and recrystallize from glacial acetic acid to yield pure this compound.

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H7NO2 | CID 589334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 91301-03-0 | RDA30103 [biosynth.com]

- 8. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]

- 9. ijsr.net [ijsr.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 2-hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities, with a focus on its role as a potential anticancer agent. Experimental protocols for its synthesis are provided, along with visualizations of the synthetic workflow and its putative mechanism of action related to the induction of apoptosis via inhibition of the STAT3 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and cancer biology.

Physicochemical Properties

This compound, also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a solid organic compound. Its fundamental physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points in the literature, which may be attributed to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 91301-03-0 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| IUPAC Name | 2-oxo-1H-quinoline-3-carbaldehyde | [1] |

| Synonyms | 2-hydroxy-3-formylquinoline, 3-formyl-2-quinolone, 3-formylcarbostyril | [1] |

| Melting Point | >250 °C | N/A |

| Boiling Point | 434.9 °C (Predicted) | |

| Flash Point | 280 °C (Predicted) | |

| Appearance | Solid | N/A |

| Purity | 95% - 97% (Commercially available) | N/A |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The major fragmentation peaks observed are listed below, which can be useful for structural elucidation.

| m/z | Putative Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 145 | [M-CO]⁺ |

| 117 | [M-CO-CO]⁺ or [C₈H₇N]⁺ |

| 91 | [C₇H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, for the related precursor, 2-chloroquinoline-3-carbaldehyde, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7). Upon hydrolysis to this compound, shifts in the aromatic region and the disappearance of the chloro-substituent's electronic effect would be expected.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for this compound are not detailed in the available literature. However, characteristic peaks would be expected for the following functional groups: a broad O-H stretch for the hydroxyl group (or N-H stretch for the quinolone tautomer) typically in the region of 3400-2400 cm⁻¹, a strong C=O stretch for the quinolone carbonyl and the aldehyde carbonyl around 1700-1650 cm⁻¹, and C-H stretches for the aromatic and aldehyde protons.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from acetanilide. The first step involves the formation of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, followed by hydrolysis to the desired product.

Experimental Protocol: Synthesis of 2-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, from acetanilide.

Materials:

-

Acetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4-5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

-

To this Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise.

-

After the addition is complete, heat the reaction mixture at 70-80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethyl acetate.

Experimental Protocol: Synthesis of this compound (Hydrolysis)

This protocol outlines the conversion of 2-chloroquinoline-3-carbaldehyde to the final product.

Materials:

-

2-chloroquinoline-3-carbaldehyde

-

Glacial acetic acid

-

Sodium acetate

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chloroquinoline-3-carbaldehyde (1 equivalent), sodium acetate (as a base), and glacial acetic acid (as the solvent).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 320 W) and temperature for a short period (typically a few minutes). The reaction should be monitored for completion by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid this compound by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly as an antioxidant and an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines. While the precise mechanism of action for this specific compound is still under investigation, studies on related quinoline and quinolinone derivatives suggest that it may exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation.

One of the prominent proposed mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis.

The proposed mechanism involves the following steps:

-

Inhibition of STAT3 Phosphorylation: this compound is hypothesized to inhibit the phosphorylation and subsequent dimerization of STAT3.

-

Inhibition of Nuclear Translocation: By preventing dimerization, the compound blocks the translocation of activated STAT3 into the nucleus.

-

Downregulation of Anti-Apoptotic Proteins: In the nucleus, STAT3 normally promotes the transcription of anti-apoptotic genes such as Bcl-2. Inhibition of STAT3 leads to a decrease in the expression of these proteins.

-

Upregulation of Pro-Apoptotic Proteins: Conversely, the inhibition of STAT3 may lead to an upregulation of pro-apoptotic proteins like Bax.

-

Activation of the Caspase Cascade: The resulting shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptosis pathway, initiated by the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

Applications and Future Perspectives

The unique structural features of this compound, combined with its demonstrated biological activities, make it a promising scaffold for the development of novel therapeutic agents. Its ability to induce apoptosis in cancer cells, potentially through the inhibition of the STAT3 pathway, warrants further investigation and optimization.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the anticancer activity of promising derivatives in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of lead compounds to determine their suitability for further development.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for the development of new anticancer therapies. This technical guide has provided a comprehensive summary of its chemical, physical, and biological properties, along with detailed synthetic protocols. The proposed mechanism of action, involving the inhibition of the STAT3 signaling pathway, offers a rational basis for its further development as a therapeutic agent. It is hoped that this guide will serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

An In-depth Technical Guide to the Structure Elucidation of 2-hydroxyquinoline-3-carbaldehyde

Introduction

2-Hydroxyquinoline-3-carbaldehyde (C₁₀H₇NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] It serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases and metal complexes with potential biological activities.[1][2] The molecule exists in a tautomeric equilibrium with its more stable keto form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[2][3] This guide provides a comprehensive overview of the synthesis and multifaceted techniques employed for the definitive structure elucidation of this compound, targeted at researchers and professionals in drug development.

Synthesis Pathway

The most common and effective method for synthesizing the quinoline-3-carbaldehyde core is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an activated aromatic compound, typically an acetanilide, using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The reaction proceeds through cyclization and subsequent hydrolysis to yield the target aldehyde. While the direct synthesis of this compound can be complex, a common route involves the synthesis of an intermediate like 2-chloroquinoline-3-carbaldehyde, which can be subsequently converted to the hydroxy derivative.

Caption: Generalized workflow for synthesis via the Vilsmeier-Haack reaction.

Structure Elucidation Methodologies

A combination of crystallographic and spectroscopic techniques is essential for the unambiguous determination of the molecular structure.

Single-Crystal X-ray Diffraction

Table 1: Crystallographic Data for Analogue 2-Chloro-8-methoxyquinoline-3-carbaldehyde [8]

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4763 (8) |

| b (Å) | 3.9246 (2) |

| c (Å) | 17.6295 (9) |

| β (°) | 104.802 (3) |

| Volume (ų) | 968.36 (9) |

| Z | 4 |

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the compound's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, which is highly deshielded, and the protons on the aromatic quinoline core.[4][9]

Table 2: Predicted ¹H and Characteristic IR Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.5 | [4] |

| Aromatic (Ar-H) | 7.2 - 9.0 | [9] | |

| Hydroxyl (-OH) / Amide (N-H) | Broad, variable | [4] | |

| IR | N-H / O-H Stretch (Tautomer) | ~3200 (broad) | [9] |

| C-H Stretch (Aldehyde) | ~2850, ~2750 | [4] | |

| C=O Stretch (Aldehyde) | ~1660 - 1690 | [4][9] |

| | Aromatic C=C Stretch | ~1450 - 1600 |[4] |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include the carbonyl (C=O) stretch of the aldehyde, the O-H or N-H stretching band indicative of the hydroxy/oxo tautomerism, and the C-H stretches of the aldehyde and aromatic rings.[4][9]

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular formula C₁₀H₇NO₂ with a weight of approximately 173.17 g/mol .[3][10]

Table 3: Mass Spectrometry Data [3]

| m/z | Interpretation |

|---|---|

| 173 | Molecular Ion [M]⁺ |

| 145 | Loss of carbonyl [-CO] |

| 117 | Further fragmentation |

Experimental Workflow and Protocols

The comprehensive elucidation of this compound's structure follows a logical workflow from synthesis to final characterization.

Caption: A logical workflow for the synthesis and structural analysis.

Detailed Experimental Protocols

1. Synthesis of Quinoline-3-carbaldehyde Core (General Vilsmeier-Haack Protocol) [5][6][8]

-

Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) under an inert atmosphere, maintaining the temperature between 0–5 °C. The mixture is stirred for approximately 10 minutes.

-

Reaction : The appropriate acetanilide is added to the prepared Vilsmeier reagent.

-

Cyclization : The resulting solution is heated to 75–80 °C for 8-15 hours to facilitate cyclization.

-

Hydrolysis & Isolation : The reaction mixture is cooled to room temperature and then carefully poured into crushed ice with vigorous stirring.

-

Purification : The resulting precipitate (the 2-chloroquinoline-3-carbaldehyde intermediate) is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethyl acetate.

2. NMR Spectroscopy [6]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition : Record the IR spectrum using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.

4. Mass Spectrometry [6]

-

Sample Introduction : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition : Measure the mass-to-charge ratio (m/z) of the resulting ions.

5. Single-Crystal X-ray Diffraction (General Protocol) [6][7][8]

-

Crystallization : Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a saturated solution.

-

Data Collection : Mount a suitable crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 290 K).

-

Structure Solution and Refinement : Process the collected data to solve the crystal structure using direct methods and refine the structural model against the experimental data. Programs like SHELXS and SHELXL are commonly used for this purpose.[8]

References

- 1. 8-Hydroxyquinoline-2-carboxaldehyde|CAS 14510-06-6 [benchchem.com]

- 2. This compound (91301-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | C10H7NO2 | CID 589334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-8-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 10. This compound | 91301-03-0 | RDA30103 [biosynth.com]

Tautomerism in 2-Hydroxyquinoline-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde stands as a pivotal heterocyclic compound, the utility of which in chemical synthesis and medicinal chemistry is intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive examination of the lactim-lactam tautomerism inherent to this molecule, a specific case of keto-enol tautomerism. The equilibrium between the enol (2-hydroxyquinoline) and the keto (2-oxo-1,2-dihydroquinoline) forms is explored through theoretical principles, spectroscopic evidence, and computational insights. While specific quantitative data for this particular substituted quinoline is sparse in the literature, this guide extrapolates from the well-studied 2-hydroxyquinoline parent system and related derivatives to provide a robust framework for understanding and investigating this phenomenon. Detailed experimental and computational protocols are presented to empower researchers in the rational design of novel therapeutics and chemical entities by leveraging the nuanced chemistry of the this compound tautomeric system.

The Core Tautomeric Equilibrium

This compound can exist in two primary tautomeric forms: the enol (lactim) form and the keto (lactam) form. The interconversion is a dynamic equilibrium involving the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the double bond arrangement.

The IUPAC name for this compound is 2-oxo-1H-quinoline-3-carbaldehyde, which suggests that the keto form is generally considered the more stable and prevalent tautomer. This is consistent with the broader class of 2-hydroxyquinolines, where the keto form, also known as a 2-quinolone, is typically favored due to the greater thermodynamic stability of the cyclic amide group compared to the iminol group of the enol form.

The presence of the electron-withdrawing carbaldehyde group at the 3-position is expected to influence this equilibrium. While detailed studies are not abundant, the fundamental principles governing the tautomerism of the parent 2-hydroxyquinoline scaffold provide a strong basis for understanding this specific derivative.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Computational Characterization

The elucidation of the tautomeric equilibrium of this compound relies on a combination of spectroscopic techniques and computational modeling. Each method provides distinct insights into the predominant form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers by probing the chemical environment of protons and carbon atoms.

-

¹H NMR: The keto form would be characterized by the presence of a signal for the N-H proton, typically a broad singlet. The enol form, in contrast, would exhibit a signal for the O-H proton. The chemical shifts of the aromatic protons would also differ between the two tautomers due to changes in the electronic structure of the quinoline ring.

-

¹³C NMR: The most telling signal in the ¹³C NMR spectrum is that of the C2 carbon. In the keto tautomer, this carbon is part of a carbonyl group (C=O) and would resonate at a significantly downfield chemical shift (typically > 160 ppm). In the enol form, the C2 carbon is bonded to the hydroxyl group and would appear at a chemical shift more characteristic of an aromatic carbon bearing an oxygen substituent.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in each tautomer.

-

Keto (Lactam) Form: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring.

-

Enol (Lactim) Form: This tautomer would be identified by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and the absence of a strong C=O stretch in the aforementioned region.

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to the variations in their conjugated π-electron systems. Studies on derivatives of this compound have utilized UV-Vis spectroscopy to monitor changes upon interaction with ions, which can be indicative of shifts in the tautomeric equilibrium or deprotonation events[1].

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of the tautomers. These methods can calculate the Gibbs free energy of each form, providing a theoretical estimation of the equilibrium constant. Such studies have been applied to derivatives and related quinoline systems, generally corroborating the experimental finding that the keto form is more stable.

Quantitative Data

Specific quantitative data on the tautomeric equilibrium of this compound is not extensively reported in the peer-reviewed literature. However, data from the parent compound, 2-hydroxyquinoline, can serve as a valuable benchmark. The equilibrium is known to be influenced by the solvent.

| Tautomer | Solvent | Technique | Observation | Reference |

| 2-Hydroxyquinoline | Gas Phase | Calorimetry | Enol form is more stable by 0.3 kcal/mol. | [2] |

| 2-Hydroxyquinoline | Water | - | Keto form is estimated to be more stable. | [3] |

| 2-Hydroxyquinoline | Nonpolar Solvents | Various | Keto form is the predominant tautomer. | [3] |

It is hypothesized that the electron-withdrawing nature of the 3-carbaldehyde group may further stabilize the keto form through resonance and inductive effects, though this requires experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the tautomerism in hydroxyquinolines.

NMR Spectroscopy Protocol

Objective: To identify the predominant tautomeric form in solution and potentially quantify the ratio of tautomers.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. A range of solvents with varying polarities should be used to assess solvent effects on the equilibrium.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of aromatic, aldehydic, and N-H/O-H protons (e.g., 0-15 ppm).

-

Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time. The spectral width should be set to observe both aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

Perform 2D NMR experiments, such as HSQC and HMBC, to aid in the unambiguous assignment of proton and carbon signals.

-

-

Data Analysis:

-

Identify the signals corresponding to the N-H or O-H protons.

-

Locate the signal for the C2 carbon in the ¹³C spectrum to determine if it is a carbonyl or an enolic carbon.

-

If both tautomers are present in significant amounts, integrate the corresponding signals in the ¹H NMR spectrum to determine their relative ratio.

-

Computational Chemistry Protocol

Objective: To calculate the relative thermodynamic stabilities of the enol and keto tautomers.

Methodology:

-

Structure Building: Construct the 3D structures of both the enol (this compound) and keto (2-oxo-1,2-dihydroquinoline-3-carbaldehyde) tautomers using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for both structures using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.

-

The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

-

Caption: General experimental workflow for the study of tautomerism.

Implications for Drug Development and Research

The tautomeric state of this compound is of critical importance for researchers. The two tautomers present different hydrogen bond donor/acceptor patterns, molecular shapes, and electronic properties. These differences can significantly impact:

-

Biological Activity: The interaction with a biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional structure and hydrogen bonding capabilities of the ligand. The predominance of one tautomer will dictate its binding mode.

-

Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are influenced by the tautomeric form, which in turn affects the pharmacokinetic profile (ADME) of a potential drug candidate.

-

Reactivity: The aldehyde functionality of this compound is a versatile handle for further chemical modifications, such as the synthesis of Schiff bases, hydrazones, and thiosemicarbazones[4]. The reactivity of this group and the quinoline ring itself can be influenced by the tautomeric equilibrium.

Conclusion

References

literature review on 2-hydroxyquinoline-3-carbaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-3-carbaldehyde

Introduction

This compound, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are precursors to a wide range of compounds with potential biological activities, including anticancer, antioxidant, antimalarial, and antibacterial properties.[1][2] The presence of the aldehyde and hydroxyl/oxo functionalities provides versatile handles for further synthetic transformations, making it an attractive scaffold for drug development and the creation of novel fused heterocyclic systems.[3] This guide provides a comprehensive review of the primary synthetic methodologies for obtaining this compound, with a focus on detailed experimental protocols, reaction mechanisms, and comparative quantitative data.

Primary Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the formylation of 2-quinolone or its precursors. The most prevalent and efficient methods include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

Vilsmeier-Haack Reaction Route

The Vilsmeier-Haack reaction is one of the most effective and widely documented methods for synthesizing this target compound.[4] It is typically a two-step process starting from an appropriate N-arylacetamide (acetanilide).[5] The first step involves the Vilsmeier-Haack cyclization and formylation of the acetanilide to yield a 2-chloroquinoline-3-carbaldehyde intermediate.[6][7] The second step is the subsequent hydrolysis of this intermediate to the desired this compound.[5]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] This reagent then facilitates the cyclization and formylation of an acetanilide derivative in an electrophilic substitution reaction.[4]

Caption: Vilsmeier-Haack reaction pathway for synthesis.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [9]

-

In a reaction vessel, phosphorus oxychloride (POCl₃, 98.28 mmol) is added dropwise to N,N-dimethylformamide (DMF, 34.65 mmol) while maintaining the temperature between 0–5 °C with constant stirring.

-

The mixture is stirred for an additional 5 minutes to allow for the formation of the Vilsmeier reagent.

-

Acetanilide (10.37 mmol) is then added to the solution.

-

The resulting mixture is heated to 75–80 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

-

The pale yellow precipitate of 2-chloroquinoline-3-carbaldehyde that forms is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethyl acetate.

Step 2: Hydrolysis to this compound

The 2-chloro intermediate is readily converted to the final product via hydrolysis, often using aqueous acetic acid or by reaction with sodium sulfide followed by acidification.[5][9]

Experimental Protocol: Hydrolysis using Sodium Sulfide [9]

-

To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL), powdered sodium sulfide (1.5 mmol) is added.

-

The mixture is stirred at room temperature for 1-2 hours. Reaction completion can be monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water.

-

The solution is then acidified with acetic acid, causing the product to precipitate.

-

The solid this compound is filtered, washed with water, and dried. This product is often pure enough for subsequent use.

Experimental Protocol: Hydrolysis using Acetic Acid [5]

-

2-chloroquinoline-3-carbaldehyde is dissolved in a 70% aqueous acetic acid solution.

-

The mixture is heated, typically at reflux, until the reaction is complete (monitored by TLC).

-

Upon cooling, the product crystallizes out of the solution.

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[10] It can be applied to hydroxyquinolines, which possess a phenolic character.[11][12] The reaction involves treating the substrate with chloroform (CHCl₃) in a strong alkaline solution. The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[10][13]

Caption: Reimer-Tiemann reaction mechanism.

Experimental Protocol: General Procedure for Reimer-Tiemann Reaction [11][14]

-

2-Hydroxyquinoline (1 equivalent) is dissolved in an aqueous solution of a strong base like sodium hydroxide (e.g., 5 moles per mole of substrate).

-

The mixture is heated to approximately 60-70 °C with vigorous stirring.

-

Chloroform (CHCl₃, ~1.1-2 equivalents) is added dropwise to the solution at a rate that maintains a gentle reflux. The reaction is often exothermic.[10]

-

Stirring is continued for several hours after the addition is complete. The sodium salt of the product may separate.[14]

-

After the reaction, the mixture is cooled and the excess chloroform is removed by distillation.

-

The remaining mixture is acidified (e.g., with HCl) to precipitate the crude product.

-

Purification can be achieved via steam distillation to separate the ortho-hydroxyaldehyde from unreacted starting material, followed by recrystallization.[14]

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[15][16] The reaction proceeds through an iminium ion intermediate that attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[15]

Caption: Duff reaction mechanism overview.

Experimental Protocol: General Procedure for Duff Reaction

-

A mixture of 2-hydroxyquinoline, hexamine, and a solvent like glycerol or acetic acid is prepared.

-

The mixture is heated, often to temperatures above 100 °C, for several hours.

-

The reaction is then cooled and subjected to acidic hydrolysis by adding an aqueous acid solution and heating.

-

This final hydrolysis step cleaves the intermediate and liberates the aldehyde product.

-

The product is isolated through extraction or filtration and purified by column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its precursors varies significantly with the chosen method and specific reaction conditions. The Vilsmeier-Haack route is generally preferred for its high yields and regioselectivity.

| Precursor | Reaction | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetanilide | Vilsmeier-Haack | POCl₃, DMF | 75-80 | 8 | 72 | [6][9] |

| p-Hydroxyacetanilide | Vilsmeier-Haack | POCl₃, DMF | 60 | 16 | 66 | [6] |

| p-Chloroacetanilide | Vilsmeier-Haack | POCl₃, DMF | 60 | 16 | 68 | [6] |

| p-Nitroacetanilide | Vilsmeier-Haack | POCl₃, DMF | 60 | 16 | 72 | [6] |

| 2-Chloroquinoline-3-carbaldehyde | Hydrolysis | Na₂S, DMF | RT | 1-2 | High | [9] |

| 2-Hydroxyquinoline | Reimer-Tiemann | CHCl₃, NaOH | 60-70 | ~3-4 | Moderate | [11][14] |

| 2-Hydroxyquinoline | Duff Reaction | Hexamine, Acid | >100 | Several | Low-Moderate | [15][16] |

Note: Yields for Reimer-Tiemann and Duff reactions are generalized as specific data for 2-hydroxyquinoline was not available in the provided context; these reactions are often less efficient than the Vilsmeier-Haack approach.

General Experimental Workflow

The synthesis and purification of this compound follow a standard workflow in synthetic organic chemistry, from the initial reaction setup to the final characterization of the pure compound.

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be accomplished through several established formylation methods. The Vilsmeier-Haack reaction, performed as a two-step sequence involving the formation and subsequent hydrolysis of a 2-chloroquinoline-3-carbaldehyde intermediate, stands out as the most robust and high-yielding approach.[6][9] While the Reimer-Tiemann and Duff reactions offer direct formylation pathways, they are often associated with lower yields and more complex product mixtures. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

- 1. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 12. jk-sci.com [jk-sci.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. sciencemadness.org [sciencemadness.org]

- 15. Duff reaction - Wikipedia [en.wikipedia.org]

- 16. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of 2-Hydroxyquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyquinoline-3-carbaldehyde, also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The information is compiled to assist in the identification, characterization, and utilization of this compound in research and development.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.0 - 10.5 | Aldehydic proton (-CHO) |

| ~7.0 - 8.5 | Aromatic protons |

| Specific assignments and coupling constants are not consistently reported in the literature. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: IR Spectroscopic Data

The infrared spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (from the hydroxyl group) | Broad |

| ~3000 | C-H stretch (aromatic) | Medium |

| ~2820, ~2720 | C-H stretch (aldehydic) | Medium, two bands |

| ~1660 - 1680 | C=O stretch (quinolone carbonyl) | Strong |

| ~1640 - 1660 | C=O stretch (aldehyde carbonyl) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong |

Table 3: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 173.17 | [M]+ (Molecular Ion) |

| 145 | [M-CO]+ (Loss of carbon monoxide) |

| 117 | Further fragmentation |

| 91 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis via Vilsmeier-Haack Reaction and Hydrolysis

A common route to synthesize this compound involves a two-step process:

-

Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde.

-

Hydrolysis: The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed, often using an acid or base, to replace the chlorine atom with a hydroxyl group, affording the final product, this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra.

-

-

IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic pathway to this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde, a versatile heterocyclic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its inherent structural features, including the quinoline scaffold, a reactive carbaldehyde group, and the capacity for keto-enol tautomerism, make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound and its tautomeric form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We delve into its synthesis, spectroscopic characterization, and a comprehensive computational analysis employing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. Furthermore, molecular docking studies are presented to explore its potential as an inhibitor of key cancer-related protein targets, offering insights for rational drug design. This whitepaper aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of quinoline derivatives.

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 3-position of the 2-hydroxyquinoline core provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as Schiff bases and hydrazones.

A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The position of this equilibrium can be influenced by factors such as the solvent environment and substitution patterns, and each tautomer may exhibit distinct chemical and biological properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and electronic properties of these tautomers, providing insights that are often challenging to obtain through experimental means alone.

This guide will provide a thorough examination of the theoretical and computational aspects of this compound, supported by experimental data, to facilitate a deeper understanding of its properties and potential applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate acetanilide precursor.

Experimental Protocols

Synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (A Precursor) [1]

A general procedure for the synthesis of a precursor, 2-chloro-6-hydroxyquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction is as follows:

-

To dimethylformamide (0.15 mol), cooled to 0°C, freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring.

-

The respective acetophenone oxime (0.05 mol) is then added portion-wise.

-

The reaction mixture is heated at 60°C for 16 hours.

-

After completion, the mixture is poured into ice-cooled water (300 ml) and stirred at a temperature below 10°C for 30 minutes.

-

The precipitated 2-chloroquinoline-3-carbaldehyde derivative is filtered and recrystallized from ethyl acetate.

Conversion to this compound

The 2-chloro derivative can be subsequently hydrolyzed to the desired 2-hydroxy (or 2-oxo) form. A general method involves heating the 2-chloroquinoline-3-carbaldehyde derivative in an acidic solution, such as 70% acetic acid.

Spectroscopic Data

The structure of the synthesized compounds is confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde [1]

| Spectroscopic Technique | Observed Signals |

| IR (KBr, cm⁻¹) | 1713 (C=O), 2720, 2878 (aldehyde C-H), 1450-1600 (Aromatic C=C) |

| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, 1H, H-8), 7.75 (d, 1H, H-7), 7.28 (s, 1H, H-5), 4.58 (s, 1H, OH) |

The characteristic peaks in the IR spectrum, such as the carbonyl stretch and the aldehyde C-H stretches, along with the specific chemical shifts in the ¹H NMR spectrum, confirm the presence of the aldehyde group and the quinoline core.[1]

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular structure, electronic properties, and reactivity of this compound. DFT calculations are particularly well-suited for this purpose.

Tautomerism: Keto-Enol Equilibrium

This compound exists in equilibrium with its 2-oxo tautomer. Theoretical calculations can predict the relative stability of these forms. Studies on similar quinolin-4-one systems have shown that the keto form is generally more stable than the enol form, and this stability is influenced by the solvent. The energy gap between the HOMO and LUMO orbitals can also differ between tautomers, indicating different reactivity profiles.

Computational Methodology

The computational data presented in this guide for the analogous 2-chloroquinoline-3-carboxaldehyde were obtained using the following methodology:

-

Software: Gaussian 09W

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Vibrational Frequencies: Scaled by a factor of 0.961 to correct for anharmonicity.

-

Analysis: Natural Bond Orbital (NBO) analysis for studying intramolecular interactions.

Geometrical Parameters

The optimized geometrical parameters, such as bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure. The following table presents the calculated geometrical parameters for the analogous 2-chloroquinoline-3-carboxaldehyde.

Table 2: Selected Optimized Geometrical Parameters of 2-Chloroquinoline-3-carboxaldehyde (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.297 | C2-N1-C10 | 119.4 |

| C2-C3 | 1.455 | N1-C2-C3 | 122.3 |

| C3-C4 | 1.375 | C2-C3-C4 | 119.8 |

| C4-C10 | 1.413 | C3-C4-C10 | 120.7 |

| C5-C10 | 1.417 | C4-C10-N1 | 117.8 |

| C5-C6 | 1.377 | C4-C10-C5 | 119.9 |

| C6-C7 | 1.410 | C10-C5-C6 | 120.3 |

| C7-C8 | 1.378 | C5-C6-C7 | 120.5 |

| C8-C9 | 1.408 | C6-C7-C8 | 119.5 |

| C9-N1 | 1.374 | C7-C8-C9 | 120.5 |

| C3-C11 | 1.472 | C8-C9-N1 | 122.5 |

| C11-O12 | 1.215 | C2-C3-C11 | 120.1 |

| C11-H13 | 1.112 | O12-C11-H13 | 120.9 |

| C2-Cl14 | 1.751 | N1-C2-Cl14 | 114.9 |

Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model.

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is a powerful technique for identifying functional groups and confirming the structure of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, which can be compared with experimental data.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-Chloroquinoline-3-carboxaldehyde

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| C=O stretch | 1690 | 1688 | 1695 |

| Aromatic C=C stretch | 1618, 1570 | 1616, 1572 | 1615, 1575 |

| Aldehyde C-H stretch | 2820, 2738 | 2825, 2740 | 2822, 2735 |

| C-Cl stretch | 750 | 748 | 755 |

The good agreement between the experimental and calculated frequencies validates the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive.

For 2-chloroquinoline-3-carboxaldehyde, the calculated HOMO-LUMO energy gap is approximately 4.5 eV. The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed over the entire molecule, including the carbaldehyde group. This suggests that the quinoline ring is the primary site for electrophilic attack, while the molecule as a whole can accept electrons.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides information about the charge distribution and intramolecular interactions. For 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis revealed significant π-π* orbital interactions within the quinoline ring system, contributing to its stability. The analysis of donor-acceptor interactions can identify key hyperconjugative interactions that stabilize the molecular structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein target. This is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the known anticancer activities of many quinoline derivatives, molecular docking studies of this compound against relevant cancer targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are of great interest.

Docking Methodology

A typical molecular docking workflow involves:

-

Protein Preparation: Obtaining the 3D structure of the target protein from the Protein Data Bank (PDB), removing water molecules, and adding hydrogen atoms.

-

Ligand Preparation: Generating the 3D structure of the ligand (this compound or its tautomer) and optimizing its geometry.

-

Grid Generation: Defining the binding site on the protein.

-

Docking: Running the docking simulation to predict the binding poses of the ligand in the protein's active site.

-

Analysis: Evaluating the binding poses based on scoring functions (e.g., binding energy) and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Potential Protein Targets and Docking Results

While specific docking studies for this compound are not extensively reported, studies on similar quinoline derivatives provide valuable insights.

Table 4: Representative Molecular Docking Results of Quinoline Derivatives with Cancer-Related Targets

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoxaline Derivative | EGFR (1M17) | -8.5 to -9.5 | Met793, Leu718, Thr790 |

| Quinolin-4(1H)-one Derivative | VEGFR-2 (4ASD) | -11.31 to -14.65 | Cys919, Asp1046, Glu885 |

These results suggest that the quinoline scaffold can effectively bind to the ATP-binding pocket of these kinases, forming key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. The carbaldehyde group of this compound could potentially form additional interactions, enhancing its binding affinity.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. The synthesis and spectroscopic characterization provide a foundation for understanding its chemical nature. DFT calculations offer a detailed picture of its molecular structure, vibrational properties, and electronic characteristics, with a particular emphasis on the important role of keto-enol tautomerism. While direct computational and extensive experimental data for this compound is still emerging, the analysis of its close analog, 2-chloroquinoline-3-carboxaldehyde, provides a robust theoretical framework.

Molecular docking studies on related quinoline derivatives suggest that this compound holds promise as a scaffold for the design of novel inhibitors of cancer-related kinases like EGFR and VEGFR-2. The combination of theoretical predictions and experimental validation will be crucial in unlocking the full potential of this versatile molecule in drug discovery and materials science. Future work should focus on a dedicated computational study of the tautomeric equilibrium of this compound and its specific interactions with various biological targets to guide the synthesis and evaluation of new, more potent derivatives.

References

The Genesis and Evolution of Quinoline-3-Carbaldehydes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline-3-carbaldehydes, a class of heterocyclic compounds pivotal to the advancement of medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the core synthetic pathways, quantitative analytical data, and the significant biological activities that underscore the therapeutic potential of these versatile molecular scaffolds.

Discovery and Historical Context

The journey of quinoline-3-carbaldehydes into the scientific landscape began with the pioneering work of Meth-Cohn and his colleagues in 1978. Their research led to the first synthesis of a key intermediate, 2-chloroquinoline-3-carbaldehyde, through a novel application of the Vilsmeier-Haack reaction on acetanilides. This discovery was a significant milestone, unlocking a versatile platform for the synthesis of a vast array of quinoline derivatives. The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of these compounds, offering a reliable and efficient route to 2-chloro-3-formylquinolines from readily available starting materials. Over the decades, extensive research has expanded the library of quinoline-3-carbaldehyde derivatives and explored their diverse chemical reactivity and biological applications.

Synthetic Methodologies and Chemical Reactivity

The synthesis of quinoline-3-carbaldehydes and their derivatives is predominantly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of substituted acetanilides using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting 2-chloroquinoline-3-carbaldehydes are highly versatile intermediates.

The aldehyde functional group at the C-3 position is a hub of reactivity, readily undergoing condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. The chlorine atom at the C-2 position is also susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of fused heterocyclic systems.

Quantitative Data on Synthesis

The efficiency of the Vilsmeier-Haack reaction for the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes is summarized in the table below, along with their characteristic spectroscopic data.

| Substituent | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |

| H | 72 | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H), 8.03 (d, 1H), 7.99 (t, 1H), 7.74 (t, 1H) | 189.12 | [1][2] |

| 6-OH | 66 | 10.61 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.12 (dd, 1H), 7.83 (d, 1H), 7.21 (s, 1H) | - | [2] |

| 6-OCH₃ | 62 | 11.13 (s, 1H, CHO), 7.62-7.64 (m, 1H), 7.34-7.37 (m, 2H), 6.74 (s, 1H), 3.40 (s, 3H, OCH₃) | - | [2] |

| 6-Cl | 68 | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H), 7.6 (d, 1H), 7.23 (s, 1H) | 189.49 | [1][2] |

| 8-CH₃ | 63 | 10.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 8.1-7.4 (m, 3H), 2.8 (s, 3H, CH₃) | 189.51 | [1] |

| 8-NO₂ | 65 | 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 8.1 (m, 1H), 7.7 (m, 1H) | 189.31 | [1] |

Biological Significance and Therapeutic Potential

Quinoline-3-carbaldehyde derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their derivatives have been extensively investigated for their potential as anticancer, antibacterial, and antifungal agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of quinoline-3-carbaldehyde derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Antimicrobial and Antifungal Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of quinoline-3-carbaldehyde have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of selected quinoline-3-carbaldehyde derivatives.

| Derivative Class | Specific Derivative | Target/Cell Line | Activity (IC₅₀/EC₅₀/MIC) | Reference(s) |

| Quinoline-Thiazolidine-2,4-dione Hybrid | Compound 13 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [3] |

| Quinoline-Thiazolidine-2,4-dione Hybrid | Compound 14 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [3] |

| Quinoline-Thiazole Hybrid | Compound 5e | A. fumigatus | 4x potency of Amphotericin B | [4] |

| Quinoline-Thiazole Hybrid | Compound 5e | N. gonorrhoeae | 2x potency of Gentamycin | [4] |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative | Compound Ac12 | S. sclerotiorum | 0.52 µg/mL (EC₅₀) | [5] |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative | Compound Ac12 | B. cinerea | 0.50 µg/mL (EC₅₀) | [5] |

| Quinoline Derivative | Compound 5 | Dermatophytes | 19.14 µg/mL (Geometric Mean MIC) | [6] |

| Quinoline Derivative | Compound 2 | Candida spp. | 50 µg/mL (Geometric Mean MIC) | [6] |

| Quinoline Derivative | Compound 3 | Candida spp. | 47.19 µg/mL (Geometric Mean MIC) | [6] |

| Quinoline-Benzothiazole Schiff Base | Compound 5c | MCF-7 (Breast Cancer) | 12.73 µM (IC₅₀) | [7] |

| Quinoline-Benzothiazole Schiff Base | Compound 5f | MCF-7 (Breast Cancer) | 13.78 µM (IC₅₀) | [7] |

| Quinoline-Benzothiazole Schiff Base | Compound 5i | MCF-7 (Breast Cancer) | 10.65 µM (IC₅₀) | [7] |

| Quinoline-Benzothiazole Schiff Base | Compound 5c | A549 (Lung Cancer) | 13.76 µM (IC₅₀) | [7] |

| Quinoline-Benzothiazole Schiff Base | Compound 5f | A549 (Lung Cancer) | 13.44 µM (IC₅₀) | [7] |

| Quinoline-Benzothiazole Schiff Base | Compound 5i | A549 (Lung Cancer) | 10.89 µM (IC₅₀) | [7] |

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.

Reagents and Equipment:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetanilide (1 equivalent) in DMF (3 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (4-15 equivalents, depending on the substrate) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-90 °C and reflux for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid residue thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloro-3-formylquinoline derivative.

General Procedure for the Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde

This protocol outlines a typical condensation reaction to form Schiff bases.

Reagents and Equipment:

-

2-Chloroquinoline-3-carbaldehyde derivative

-

Primary amine (e.g., substituted aniline, aminobenzothiazole)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in absolute ethanol.

-

To this solution, add the primary amine (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or heat to reflux for 2-10 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base by vacuum filtration.

-

Wash the solid with cold ethanol or water.

-

Dry the product to obtain the purified Schiff base. Further purification can be achieved by recrystallization if necessary.

Visualizing the Core Concepts

Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of quinoline-3-carbaldehyde derivatives.

Signaling Pathways

Quinoline derivatives have been shown to inhibit critical signaling pathways implicated in cancer progression. The diagram below illustrates the inhibition of the EGFR and VEGFR signaling pathways by quinoline-based inhibitors.

References

- 1. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

Navigating the Physicochemical Landscape of 2-Hydroxyquinoline-3-carbaldehyde: A Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly its solubility in various common solvents, is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of available solubility data, detailed experimental protocols for its quantitative determination, and visual workflows to facilitate experimental design. Due to the limited availability of public quantitative data, this guide emphasizes robust methodologies for researchers to generate precise solubility profiles tailored to their specific needs.

Introduction

This compound, a derivative of the quinoline scaffold, presents a unique combination of functional groups—a hydroxyl group, an aldehyde, and a quinoline core—that contribute to its chemical reactivity and potential for forming various intermolecular interactions. These structural features govern its solubility, a critical parameter influencing reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations. This document serves as a practical resource for professionals working with this compound, offering insights into its solubility characteristics and providing the necessary tools to conduct further investigations.

Solubility Profile

The solubility of a compound is dependent on a variety of factors, including the chemical nature of the solute and solvent, temperature, and pH. Currently, there is a notable scarcity of comprehensive quantitative solubility data for this compound across a wide range of common laboratory solvents in publicly accessible literature.

Quantitative Solubility Data

A single reported value for the aqueous solubility of this compound has been identified. This information is summarized in the table below. It is crucial for researchers to experimentally verify this value under their specific laboratory conditions.

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/L) | Molar Solubility (mol/L) | Temperature (°C) |

| Water | H₂O | 10.2 | 495.62[1] | 2.86 x 10⁻³ | Not Specified |

Inferred Qualitative Solubility

In the absence of extensive quantitative data, a qualitative assessment of solubility can be inferred from the compound's structure and the principle of "like dissolves like." this compound possesses both polar (hydroxyl and aldehyde groups) and non-polar (quinoline ring) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and aldehyde oxygens can act as hydrogen bond acceptors. This suggests that the compound is likely to be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility. For instance, a related compound, 8-hydroxyquinoline-2-carbaldehyde, is highly soluble in DMSO.

-